Molecular Weight and Lipophilicity Differentiation vs. 4-Methoxy Analog
The target compound, 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole, exhibits a higher molecular weight (299.14 g/mol) and increased calculated lipophilicity compared to its closest analog, 1-(3-bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole (MW 285.11 g/mol) . This difference arises solely from the replacement of the C4-methoxy group with an ethoxy group. In drug discovery, such increases in molecular weight and lipophilicity (estimated ΔcLogP ≈ +0.5) are known to influence critical parameters including membrane permeability, plasma protein binding, and metabolic stability, often leading to distinct pharmacokinetic profiles [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 299.14 g/mol |
| Comparator Or Baseline | 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole: 285.11 g/mol |
| Quantified Difference | +14.03 g/mol (4.9% increase) |
| Conditions | Calculated from molecular formula (C12H12BrFN2O vs. C11H10BrFN2O) . |
Why This Matters
This quantifiable difference in molecular properties directly impacts compound handling, formulation, and bioactivity, making the ethoxy derivative a distinct chemical entity for SAR studies and lead optimization.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). (General principle). View Source
